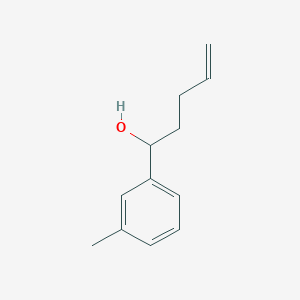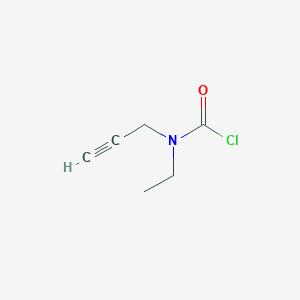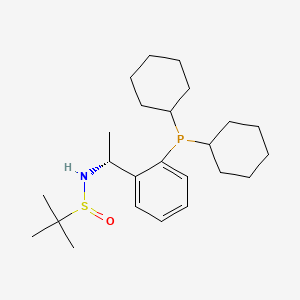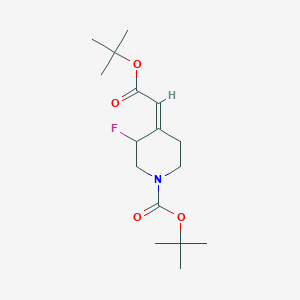
2,6-Difluoro-4-sulfanylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4F2O2S It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-sulfanylbenzoic acid typically involves the introduction of fluorine atoms and a sulfanyl group onto a benzoic acid derivative. One common method involves the use of 2,6-difluorobenzoic acid as a starting material, which undergoes a substitution reaction with a thiol reagent to introduce the sulfanyl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2,6-Difluoro-4-sulfanylbenzoic acid may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-sulfanylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s binding affinity and stability, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
4-Sulfanylbenzoic acid: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
2,6-Dichloro-4-sulfanylbenzoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
2,6-Difluoro-4-sulfanylbenzoic acid is unique due to the presence of both fluorine atoms and a sulfanyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H4F2O2S |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
2,6-difluoro-4-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4F2O2S/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,12H,(H,10,11) |
Clave InChI |
DUEYSWZEBHSNCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)O)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)


![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/no-structure.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)


